1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate
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Overview
Description
1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate is a chemical compound with the molecular formula C11H20N2O4. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
The synthesis of 1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate typically involves the reaction of tert-butyl chloroformate with 3-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.
Scientific Research Applications
1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme inhibitors and receptor antagonists.
Medicine: It serves as an intermediate in the synthesis of drugs targeting central nervous system disorders and infectious diseases.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor antagonism, it binds to the receptor site, blocking the interaction of endogenous ligands and inhibiting signal transduction pathways .
Comparison with Similar Compounds
1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate can be compared with similar compounds such as:
tert-Butyl ®-3-methyl-1-piperazinecarboxylate: This compound has a similar structure but differs in the position of the tert-butyl group and the presence of a single carboxylate group.
tert-Butyl (S)-3-methyl-1-piperazinecarboxylate: Similar to the previous compound but with a different stereochemistry.
1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate: This compound has a similar structure but with a different stereochemistry at the piperazine ring.
Properties
CAS No. |
2751611-23-9 |
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Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-methylpiperazine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-7-6-13-12(4,8-14)9(15)17-5/h13H,6-8H2,1-5H3 |
InChI Key |
ZIGKUQLSRWBOJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1)C(=O)OC(C)(C)C)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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